2-Propylhexanal
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Overview
Description
2-Propylhexanal is an organic compound with the molecular formula C₉H₁₈O. It is an aldehyde, specifically a derivative of hexanal, where a propyl group is attached to the second carbon atom. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylhexanal can be synthesized through the hydroformylation of octene. This process involves the addition of a formyl group (CHO) to the double bond of octene, resulting in the formation of the aldehyde. The reaction typically requires a catalyst, such as a rhodium complex, and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydroformylation techniques. The process involves the use of syngas (a mixture of hydrogen and carbon monoxide) and a catalyst to convert octene into the desired aldehyde. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Propylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions
Major Products Formed
Oxidation: 2-Propylhexanoic acid.
Reduction: 2-Propylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Propylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving aldehyde metabolism and enzyme interactions.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propylhexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical processes. It can also undergo oxidation and reduction reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hexanal: A simpler aldehyde with a similar structure but without the propyl group.
2-Propylheptanal: Another aldehyde with a similar structure but a longer carbon chain.
2-Propylhexanoic acid: The oxidized form of 2-Propylhexanal
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the propyl group at the second carbon atom differentiates it from other aldehydes and influences its behavior in chemical reactions .
Properties
IUPAC Name |
2-propylhexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9(8-10)6-4-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREORVYCKDQFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452445 |
Source
|
Record name | Hexanal, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27644-47-9 |
Source
|
Record name | Hexanal, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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